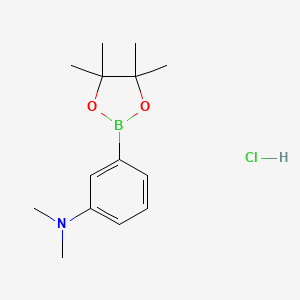

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting the compound's complex molecular architecture through its detailed chemical name. The designation begins with the N,N-dimethyl prefix, indicating the presence of two methyl substituents attached to the nitrogen atom of the aniline moiety. The numerical locant "3-" specifies the position of the boronic ester substituent on the aromatic ring, providing unambiguous identification of the substitution pattern. The boronic ester portion is described as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, indicating a six-membered cyclic structure containing boron, two oxygen atoms, and four methyl groups arranged in a specific geometric configuration.

The molecular formula C₁₄H₂₃BClNO₂ provides quantitative information about the compound's atomic composition, revealing the presence of fourteen carbon atoms, twenty-three hydrogen atoms, one boron atom, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight of 283.60 daltons reflects the substantial size of this compound and indicates its potential for diverse intermolecular interactions. The presence of the chlorine atom as part of the hydrochloride salt significantly influences the compound's physical properties, particularly its solubility characteristics and crystalline form.

The structural architecture of this compound demonstrates remarkable complexity through its incorporation of multiple functional groups within a single molecular framework. The aniline core provides aromatic stability and electronic properties that influence the compound's reactivity patterns, while the N,N-dimethyl substitution pattern creates a tertiary amine functionality with distinct steric and electronic characteristics. The boronic ester moiety adopts a six-membered ring conformation stabilized by the presence of four methyl groups, which provide both steric protection and electronic stabilization to the boron center. This structural arrangement creates a compound with multiple reactive sites, each contributing to its overall synthetic utility and chemical behavior.

Historical Development in Boronic Ester Chemistry

The historical development of boronic ester chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who achieved the first preparation and isolation of a boronic acid through a sophisticated two-stage synthetic process. Frankland's groundbreaking methodology involved the initial reaction of diethylzinc with triethyl borate to produce triethylborane, followed by controlled atmospheric oxidation to yield ethylboronic acid. This seminal work established the foundation for all subsequent developments in organoboron chemistry and provided the conceptual framework for understanding boron-carbon bond formation and manipulation. The significance of Frankland's achievement extends beyond its immediate synthetic implications to encompass the broader recognition of boron as a viable heteroatom for incorporation into organic molecular frameworks.

The evolution of boronic ester chemistry gained substantial momentum throughout the twentieth century, culminating in the development of sophisticated synthetic methodologies that have revolutionized modern organic synthesis. The introduction of pinacol boronic esters, exemplified by compounds such as this compound, represents a significant advancement in the field due to their enhanced stability and synthetic versatility compared to their boronic acid precursors. Research has demonstrated that the cyclic nature of these esters provides improved resistance to hydrolysis and other degradation pathways, making them suitable for storage and handling under various conditions that would be problematic for free boronic acids.

The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, marked a transformative period in boronic ester chemistry that culminated in the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard Heck, and Ei-ichi Negishi. The Suzuki reaction, first published in 1979, demonstrated the exceptional utility of boronic acid derivatives in forming carbon-carbon bonds under mild conditions with excellent functional group tolerance. This breakthrough established boronic esters as indispensable reagents in contemporary synthetic chemistry and provided the impetus for developing increasingly sophisticated boronic ester derivatives with enhanced reactivity profiles and broader substrate scopes.

The contemporary understanding of boronic ester chemistry has evolved to encompass not only their synthetic utility but also their potential applications in medicinal chemistry, materials science, and analytical chemistry. Modern research has revealed that boronic acid derivatives can function as Lewis acids with the ability to form reversible covalent complexes with diols, amino acids, and other Lewis base donors, expanding their utility beyond traditional synthetic applications. This recognition has led to the development of boronic acid-based sensors, therapeutic agents, and catalysts, demonstrating the continuing relevance and expanding scope of this chemical class. The synthesis and study of compounds like this compound represent the culmination of this historical progression, incorporating decades of chemical knowledge into sophisticated molecular designs.

Position Within the Organoboron Compound Classification

This compound occupies a distinctive position within the broader classification of organoboron compounds, representing a sophisticated example of boronic ester architecture combined with aromatic amine functionality. Within the organoboron chemical family, compounds are typically categorized based on the nature of their boron-containing functional groups, with major classes including boranes, borinic acids and esters, boronic acids and esters, and borates. This particular compound falls specifically within the boronic ester category, where the boron atom forms part of a cyclic structure with two oxygen atoms, creating enhanced stability compared to acyclic boronic acid derivatives.

The classification of this compound as a pinacol boronic ester places it among the most synthetically valuable members of the organoboron family due to the unique properties conferred by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent. Pinacol boronic esters demonstrate superior stability to atmospheric moisture and oxidation compared to their boronic acid counterparts, while maintaining excellent reactivity in cross-coupling reactions and other synthetic transformations. This stability-reactivity balance has made pinacol esters the preferred form for many synthetic applications, particularly in pharmaceutical and materials chemistry where precise control over reaction conditions is essential. The compound's position within this subclass reflects the evolution of organoboron chemistry toward increasingly sophisticated and user-friendly reagents.

The aromatic amine component of this compound further distinguishes it within the organoboron classification system by introducing additional functional group compatibility and reactivity patterns. The presence of the dimethylamino substituent creates a compound that bridges traditional organoboron chemistry with aromatic amine chemistry, enabling participation in reactions that would not be accessible to simpler boronic ester derivatives. This dual functionality positions the compound as a versatile synthetic intermediate capable of engaging in diverse chemical transformations while maintaining the fundamental reactivity characteristics that define organoboron compounds.

The compound's classification within the organoboron hierarchy also reflects its potential applications and synthetic utility. As a member of the boronic ester class, it participates readily in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds under mild conditions with excellent functional group tolerance. The presence of the aromatic amine functionality expands its synthetic utility to include reactions such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and various amine-specific transformations. This multi-faceted reactivity profile positions the compound as a valuable building block for complex synthetic sequences where multiple bond-forming operations are required to achieve the desired molecular architecture.

Properties

IUPAC Name |

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)11-8-7-9-12(10-11)16(5)6;/h7-10H,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCHVVUPNCFWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231967-65-9 | |

| Record name | N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride (CAS No. 1231967-65-9) is a compound of interest due to its unique structural features and potential biological activities. The incorporation of the dioxaborolane moiety suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.

- Molecular Formula : C14H23BClNO2

- Molecular Weight : 283.6 g/mol

- IUPAC Name : N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; hydrochloride

- Purity : >95%

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds featuring dioxaborolane structures have demonstrated various biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance:

- MIC Values : Compounds with dioxaborolane structures have shown minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species .

Anticancer Potential

The anticancer activity of related compounds has been evaluated in various studies:

- Cell Proliferation Inhibition : Compounds structurally akin to N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline have shown significant inhibition of cell proliferation in cancer cell lines. For example:

The proposed mechanisms for the biological activity of dioxaborolane-containing compounds include:

- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit matrix metalloproteinases (MMPs), which are critical in cancer metastasis.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of dioxaborolane derivatives against resistant bacterial strains. The results indicated that modifications to the dioxaborolane structure could enhance activity against specific pathogens.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 6 | MRSA |

| Compound B | 8 | Mycobacterium abscessus |

Study 2: Anticancer Activity

In vivo studies using mouse models demonstrated that certain dioxaborolane derivatives significantly reduced tumor growth and metastasis.

| Compound | Tumor Growth Inhibition (%) | Model Used |

|---|---|---|

| Compound C | 70% | MDA-MB-231 TNBC model |

| Compound D | 65% | H1975 NSCLC model |

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies on related compounds suggest moderate exposure levels with acceptable toxicity profiles at high doses. For instance:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing boron, such as N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride, exhibit potential anticancer properties. Boron-containing compounds are known to interact with biological targets that can lead to apoptosis in cancer cells. A study demonstrated that this compound could enhance the efficacy of certain chemotherapeutic agents by increasing their bioavailability and reducing side effects .

Drug Delivery Systems

The incorporation of boron into drug delivery systems is another promising application. The unique properties of boron compounds allow for targeted delivery mechanisms that can improve therapeutic outcomes. For instance, the compound can be used in conjunction with nanoparticles to facilitate the targeted delivery of anticancer drugs directly to tumor sites .

Materials Science

Synthesis of Advanced Materials

this compound serves as a precursor for synthesizing advanced materials such as polymers and coatings. Its boron content contributes to the thermal stability and mechanical properties of these materials. For example, research has shown that incorporating this compound into polymer matrices enhances their strength and thermal resistance .

Optoelectronic Devices

In the field of optoelectronics, this compound has been explored for its role in developing organic light-emitting diodes (OLEDs). The boron moiety can improve charge transport properties and enhance the efficiency of light emission in OLEDs . Studies have indicated that devices fabricated with this compound exhibit superior performance compared to those made with traditional materials.

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound is utilized as a reagent in various cross-coupling reactions. It acts as a boronic acid derivative that can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is particularly useful in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The compound can also be employed in the functionalization of aromatic compounds through electrophilic substitution reactions. Its ability to introduce boron into organic frameworks allows for further transformations and modifications necessary for developing new chemical entities .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Hydrochloride (Para Isomer)

- Structure : The boronate ester is para to the aniline group.

- Synthesis : Similar cross-coupling methods yield comparable efficiencies .

- Applications : Para-substituted analogs exhibit enhanced electronic conjugation, making them preferable in Suzuki reactions for biaryl synthesis .

- Key Difference : Meta vs. para substitution alters steric and electronic effects, influencing reactivity in cross-coupling .

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilinium Chloride

- Structure : Features a hydroxyl group ortho to the boronate ester.

- Applications: Potential use in pH-sensitive probes or as a chelating agent .

Boronate Ring Variants

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline Hydrochloride

Functional Group Modifications

(E)-N,N-Dimethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)aniline (DSTBPin)

- Structure : Incorporates a styryl group extending the π-system.

- Applications : Used as a fluorescence probe for H₂O₂ detection due to enhanced conjugation and solvatochromic shifts .

- Key Difference : The styryl group increases molar absorptivity, enabling sensitive detection in biological systems .

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Hydrochloride

N-Substituted Analogs

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Hydrochloride

Comparative Data Table

*Estimated from analogous syntheses.

Preparation Methods

Halogen-Metal Exchange and Pinacol Boronate Formation

- Starting from 3-bromoaniline derivatives, halogen-metal exchange is performed using n-butyllithium at low temperatures.

- The resulting aryllithium intermediate reacts with a boron source (e.g., trialkyl borates), followed by pinacol to form the boronic ester.

- This step is often conducted under anhydrous and inert atmosphere conditions to prevent side reactions.

Amine Functionalization and Salt Formation

- The aromatic amine is N,N-dimethylated typically via reductive amination or methylation protocols.

- The free base is then converted into the hydrochloride salt by treatment with hydrochloric acid, enhancing its crystalline properties and stability.

| Reagent | Conditions | Outcome |

|---|---|---|

| HCl (aqueous, 12 M) | Stirring at 0 °C | Precipitation of hydrochloride salt |

Suzuki-Miyaura Coupling as a Downstream Application

- The boronic ester functionality enables the compound to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

- This method is used to attach various aryl or vinyl groups, expanding the compound’s utility in complex molecule synthesis.

Representative Coupling Conditions:

| Catalyst | Base | Solvent System | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene palladium dichloride) | Na₂CO₃ | THF/MeOH/H₂O | 70 °C | 24 h | 63% |

This reaction illustrates the compound’s role as a versatile intermediate in organic synthesis.

Experimental Data Summary Table

| Preparation Step | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Halogen-metal exchange | n-Butyllithium, -78 °C | - | Formation of aryllithium intermediate |

| Pinacol boronate synthesis | Pinacol, acetic anhydride, 80 °C, 12 h | 78% | Crystallization after azeotropic drying |

| Formation of hydrochloride salt | Aqueous HCl (12 M), 0 °C | - | Precipitation of hydrochloride salt |

| Suzuki-Miyaura coupling | Pd(dppf)Cl₂, Na₂CO₃, THF/MeOH/H₂O, 70 °C, 24 h | 63% | Demonstrates compound’s coupling efficiency |

Research Findings and Notes

- The preparation methods emphasize careful temperature control and inert atmosphere to maintain the integrity of sensitive intermediates such as aryllithium species.

- The boronate ester group is stable under typical storage conditions but reactive under Suzuki coupling conditions, facilitating diverse functionalizations.

- The hydrochloride salt form improves handling and storage, which is critical for reproducibility in research and industrial applications.

- Yields reported in literature for the key steps range from 60-78%, indicating efficient synthetic routes with room for optimization depending on scale and reagents.

Q & A

Basic: What are the optimal synthetic routes for preparing N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride, and how are yields influenced by precursor selection?

Methodological Answer:

The compound is typically synthesized via palladium-catalyzed Miyaura borylation using halogenated aniline precursors. For example, a chloro- or bromo-substituted N,N-dimethylaniline derivative reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in solvents like 1,4-dioxane at 80–100°C . Yields vary significantly with the leaving group:

| Precursor | Yield (Chloro) | Yield (Bromo) |

|---|---|---|

| Chloroarene | 32% | – |

| Bromoarene | – | 54% |

Bromo precursors generally provide higher yields due to better oxidative addition kinetics in Pd catalysis. Post-synthesis, the hydrochloride salt is formed via HCl treatment in anhydrous conditions. Purification involves silica gel chromatography and recrystallization .

Basic: What spectroscopic and analytical techniques are critical for characterizing this boronic ester hydrochloride?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirm regioselectivity of borylation and dimethylamine substitution. For example, the aromatic proton adjacent to the boronate ester typically shows a downfield shift (δ ~7.5–8.0 ppm) due to electron withdrawal .

- Mass Spectrometry (DART or ESI) : Validate molecular weight (e.g., [M+H⁺] = 354.2). Exact mass matching (<5 ppm error) is essential to rule out impurities .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or salt formation (e.g., hydrogen bonding between HCl and the dimethylamino group) .

Advanced: How can researchers address contradictory spectral data or unexpected byproducts during synthesis?

Methodological Answer:

Contradictions often arise from:

- Protodeboronation : Detectable via ¹¹B NMR (loss of boronate peak at δ ~30 ppm). Mitigate by avoiding protic solvents and optimizing reaction temperature .

- N-Demethylation : Observed in MS as a mass decrease of 28 Da. Use inert atmospheres and minimize exposure to acidic conditions during HCl salt formation .

- Isomerization : Meta/para boronate isomers can form if directing groups are ambiguous. Use NOESY NMR or computational modeling (DFT) to confirm regiochemistry .

Advanced: What strategies optimize this compound’s performance in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or SPhos-Pd-G3 for sterically hindered substrates. Low catalyst loading (1–2 mol%) reduces costs .

- Base Compatibility : K₂CO₃ or CsF in THF/water mixtures enhance transmetallation efficiency. Avoid strongly basic conditions (e.g., NaOH) to prevent boronate hydrolysis .

- Substrate Scope : Electron-rich aryl halides (e.g., 4-bromoanisole) couple efficiently, while sterically hindered partners require elevated temperatures (100–120°C) .

Advanced: How does the hydrochloride salt form influence stability and reactivity compared to the free base?

Methodological Answer:

The hydrochloride salt enhances stability by:

- Reducing Hygroscopicity : The ionic form minimizes moisture absorption, critical for long-term storage (store at 2–8°C under argon) .

- Modifying Reactivity : The protonated dimethylamino group withdraws electron density, slightly reducing boronate electrophilicity. Pre-neutralization (e.g., with Et₃N) is recommended before cross-coupling .

Advanced: What computational methods aid in predicting this compound’s electronic properties for photoredox applications?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO levels. The boronate group lowers LUMO energy (~-1.5 eV), enabling participation in electron-deficient systems .

- TD-DFT for Excited States : Predict absorption spectra (e.g., λmax ~350 nm) to guide applications in photoactive materials or electrophotocatalysis .

Advanced: How can researchers troubleshoot low yields in large-scale syntheses?

Methodological Answer:

Scale-up challenges include:

- Mixing Efficiency : Use high-shear mixers for biphasic reactions (e.g., THF/water).

- Byproduct Accumulation : Implement inline IR or HPLC monitoring to detect protodeboronation or dimerization early .

- Workflow Design : Switch from batch to flow chemistry for exothermic steps (e.g., HCl addition) to improve control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.